Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone
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Overview
Description
Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone is a compound that belongs to the class of heterocyclic compounds containing a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone typically involves the reaction of pyrimidine derivatives with suitable sulfonylating agents. One common method involves the reaction of 2-aminopyrimidine with methyl isothiocyanate, followed by oxidation to form the sulfanone derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 3-chloroperoxybenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, 3-chloroperoxybenzoic acid, dichloromethane as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. For example, it inhibits prolyl-4-hydroxylase by binding to the active site of the enzyme, thereby preventing the hydroxylation of proline residues in collagen . This inhibition can lead to reduced collagen synthesis, which is beneficial in conditions like fibrosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their antitrypanosomal and antiplasmodial activities.
Pyrimidine-based drugs: Compounds like imatinib and dasatinib, which are used in cancer therapy, also contain a pyrimidine ring.
Uniqueness
Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone is unique due to its specific sulfanone functional group, which imparts distinct chemical and biological properties. This functional group enhances its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Biological Activity
Imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
where specific values for x, y, and z depend on the exact molecular structure derived from the pyrimidine and sulfanone moieties. The compound is characterized by the presence of a sulfur atom with a lambda6 oxidation state, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of DNA Damage Response : This compound has been noted for its role as an ATR (Ataxia Telangiectasia and Rad3-related protein) inhibitor, which is significant in cancer therapy. ATR inhibitors sensitize tumor cells to DNA-damaging agents, enhancing the efficacy of chemotherapeutics .
- Modulation of Cell Cycle Checkpoints : The compound has been shown to affect cell cycle regulation by mediating phosphorylation events that lead to checkpoint activation in response to DNA damage .
- Anti-inflammatory Properties : Initial studies suggest potential anti-inflammatory effects, possibly through modulation of signaling pathways involved in inflammation .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Biological Activity | Effect | Reference |
---|---|---|
ATR Inhibition | Sensitizes tumor cells | |
Cell Cycle Regulation | Modulates checkpoints | |
Anti-inflammatory Effects | Reduces inflammation |
Case Study 1: Cancer Therapeutics
In a recent study, this compound was evaluated in combination with standard chemotherapeutic agents. The results indicated a significant increase in tumor cell apoptosis when used alongside DNA-damaging drugs, suggesting enhanced therapeutic efficacy due to ATR inhibition .
Case Study 2: Mechanistic Insights
Research highlighted the compound's mechanism involving the phosphorylation of key proteins associated with DNA repair pathways. This was demonstrated using various biochemical assays that tracked phosphorylation states in response to treatment with the compound .
Future Directions
The promising biological activities of this compound warrant further investigation:
- Clinical Trials : Ongoing clinical trials are needed to evaluate its safety and efficacy in human subjects, particularly in oncological settings.
- Structure-Activity Relationship Studies : Investigating modifications to the compound's structure may enhance its potency and selectivity against specific targets.
Properties
IUPAC Name |
imino-methyl-oxo-pyrimidin-2-yl-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS/c1-10(6,9)5-7-3-2-4-8-5/h2-4,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGRWNRLVOMTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=NC=CC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.